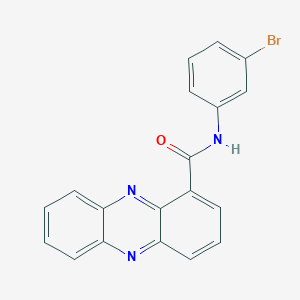

N-(3-bromophenyl)phenazine-1-carboxamide

説明

特性

IUPAC Name |

N-(3-bromophenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKXBZVCGVRHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 3-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(3-bromophenyl)phenazine-1-carboxamide can be achieved through biotechnological approaches using engineered bacterial strains. For instance, Pseudomonas chlororaphis HT66 has been genetically modified to enhance the biosynthesis of phenazine-1-carboxamide, which can then be further derivatized to produce N-(3-bromophenyl)phenazine-1-carboxamide . This method offers advantages such as higher yields and environmentally friendly conditions compared to traditional chemical synthesis.

化学反応の分析

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Key Reactions :

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with amines replaces the bromine atom. For example, using Pd(OAc)₂, RuPhos, and Cs₂CO₃ in toluene at 110°C introduces amino groups ( ).

-

Suzuki Coupling : Reacts with boronic acids under Pd catalysis to form biaryl derivatives.

Reaction Table :

Reduction Reactions

Selective reduction of functional groups modifies the compound’s properties.

Examples :

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces nitro intermediates during synthesis ( , ).

-

Phenazine Core Reduction : Limited due to aromatic stability, but LiAlH₄ may partially reduce the ring under harsh conditions.

Data :

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3-Nitro-2-(3-bromophenylamino)benzoic acid | NaBH₄, HCl, reflux | 3-Amino-2-(3-bromophenylamino)benzoic acid | 48 |

Oxidation Reactions

The phenazine core resists oxidation, but side-chain modifications are feasible.

Observations :

-

Amide Oxidation : Rare under standard conditions.

-

Aromatic Ring Oxidation : Strong oxidants (e.g., KMnO₄) may degrade the structure, forming carboxylic acid derivatives ().

Functionalization via Electrophilic Aromatic Substitution

The phenazine ring’s electron-deficient nature directs electrophiles to specific positions.

Halogenation :

-

Bromination or chlorination occurs at the 4- or 9-positions of the phenazine core using Br₂/FeCl₃ or Cl₂/AlCl₃ ( , ).

Example :

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C | N-(3-Bromophenyl)-4-bromophenazine-1-carboxamide | 55 |

科学的研究の応用

While the search results do not specifically focus on the applications of "N-(3-bromophenyl)phenazine-1-carboxamide," they do provide information on phenazine-1-carboxylic acid (PCA) derivatives, including related compounds and their applications. Given that "N-(3-bromophenyl)phenazine-1-carboxamide" is a derivative of PCA, understanding the uses of PCA and its analogs can provide relevant insights.

Phenazine-1-Carboxylic Acid (PCA) and its Derivatives: Biological Activities and Applications

PCA and its derivatives have demonstrated a diverse array of biological activities, making them promising structures for various applications .

Antibacterial Activity: N-aryl and N-heteryl amide analogs of PCA have shown potent antibacterial activity against Mycobacterium tuberculosis and drug-resistant strains, with minimum inhibitory concentrations ranging between 0.19 μg/mL and 0.79 μg/mL . PCA derived from Pseudomonas aeruginosa can induce the expression of the Tet38 efflux pump in Staphylococcus aureus, leading to tetracycline and phenazine resistance .

Antifungal Activity: Amide analogs of PCA have exhibited low nanomolar potency as antifungal agents against the crop fungus Rhizoctonia solani . Specifically, phenazine-1-carboxamide (PCN) has shown antagonistic activity against various plant pathogenic fungi such as Fusarium oxysporum, Fusarium graminearum, and Rhizoctonia solani .

Anti-tumor applications: PCA dimers have undergone clinical trials for the treatment of solid tumors .

Mode of Action and Resistance Mechanisms

PCA's ability to intercalate DNA effectively has contributed to its advancement in clinical trials for solid tumors . In Staphylococcus aureus, PCA induces the Tet38 efflux pump, providing resistance against tetracycline . The effects of PCA on tet38 production are mediated through TetR21 expression .

Synthesis and Functionalization

A synthetic approach has been developed for the rapid preparation of PCA derivatives, allowing for the creation of diverse collections of PCA-derived compounds for biological screening . Functionalization of PCA scaffolds can be achieved through amide formation or a Curtius rearrangement, transforming PCA compounds into novel 1-aminophenazine small molecules .

PCA-Induced Tetracycline Resistance in Staphylococcus aureus

- PCA produced by Pseudomonas aeruginosa can induce tetracycline resistance in Staphylococcus aureus by triggering the expression of the Tet38 efflux pump .

- Direct exposure of S. aureus to PCA leads to an increase in tet38 transcripts .

- Pre-exposure of S. aureus to PCA before the addition of tetracycline improves bacterial viability .

Antifungal Mechanism of NNPCN

NNPCN's mechanism against R. solani may involve disruption of the cell wall structure, damage to the cell membrane, and interference with antioxidant activity and metabolism .

作用機序

The mechanism of action of N-(3-bromophenyl)phenazine-1-carboxamide involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit the growth of fungal pathogens by disrupting their cell membranes and interfering with essential metabolic processes . It also exhibits antitumor activity by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

類似化合物との比較

Phenazine-1-Carboxamide (PCN) Derivatives

Several phenazine-1-carboxamide derivatives share the core scaffold but differ in substituents, influencing bioactivity and physicochemical properties:

Key Observations :

- Toxicity Differences : PCN derivatives (e.g., Compound 38) lack toxicity to C. elegans, unlike PCA. This is attributed to the uncharged amide group in PCN, which reduces membrane disruption compared to the carboxylate anion in PCA at acidic pH .

- Antifungal Activity : Compound 38 exhibits strong antifungal effects against B. cinerea (EC₅₀ = 108.12 µg/mL), comparable to carbendazim (CBM). It disrupts hyphal integrity, inhibits spore/sclerotium germination, and reduces mycotoxin production by 59% at 700 µg/mL .

Bromophenyl-Containing Carboxamides in Other Scaffolds

Compounds with brominated aryl groups in non-phenazine scaffolds demonstrate divergent bioactivities:

- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazine-3-carboxamide : Synthesized via condensation reactions, these triazine derivatives are explored for anticancer applications but lack direct antifungal data .

Structural Advantage of Phenazine Scaffold : The extended π-conjugation in phenazine derivatives like Compound 38 may facilitate intercalation with microbial DNA or enzymes, a mechanism less feasible in smaller scaffolds like triazines .

Mechanistic and Functional Insights

- Antifungal Mechanism of Compound 38 :

- Charge-State Selectivity: Unlike PCA, PCN derivatives remain non-toxic to C. elegans due to charge neutrality, emphasizing the role of functional groups in species-specific toxicity .

生物活性

N-(3-bromophenyl)phenazine-1-carboxamide is a notable phenazine derivative recognized for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Phenazines

Phenazines are nitrogen-containing heterocyclic compounds produced by various microorganisms. They exhibit a broad spectrum of biological properties that make them significant in both natural and synthetic contexts. N-(3-bromophenyl)phenazine-1-carboxamide, specifically, has emerged as a compound of interest due to its promising applications in medicine and agriculture.

Biological Activities

1. Antimicrobial Activity

N-(3-bromophenyl)phenazine-1-carboxamide has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

2. Antifungal Activity

The compound exhibits potent antifungal effects against several plant pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani. Studies have shown that it can inhibit fungal growth by damaging cell wall structures and affecting metabolic pathways .

3. Antitumor Properties

N-(3-bromophenyl)phenazine-1-carboxamide has also been investigated for its antitumor potential. It has shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer). The compound induces apoptosis in cancer cells through the mitochondrial intrinsic pathway, which involves the activation of caspase-3 and downregulation of the anti-apoptotic protein Bcl-2 .

The biological activity of N-(3-bromophenyl)phenazine-1-carboxamide can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound disrupts the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Gene Expression Modulation : The compound influences the expression of genes involved in resistance mechanisms in bacteria, enhancing their survival under stress conditions .

Case Studies

- Antimicrobial Efficacy Against S. aureus A study highlighted that exposure to N-(3-bromophenyl)phenazine-1-carboxamide resulted in a significant reduction in S. aureus viability when combined with tetracycline. The compound induced the expression of efflux pumps that conferred resistance to antibiotics .

- Fungal Inhibition Studies In vitro experiments demonstrated that N-(3-bromophenyl)phenazine-1-carboxamide effectively inhibited the growth of Rhizoctonia solani, with morphological changes observed under microscopy indicating cell wall damage .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for N-(3-bromophenyl)phenazine-1-carboxamide?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, PdCl₂(PPh₃)₂ and CuI in acetonitrile are effective catalysts for introducing bromophenyl groups into phenazine-1-carboxamide scaffolds. Post-synthesis purification often involves column chromatography, and structural confirmation relies on NMR (¹H, ¹³C), HRMS, and UV spectroscopy . For derivatives, coupling agents like DCC with DMAP are used to condense phenazine-1-carboxylic acid with substituted anilines .

- Characterization : Scanning/transmission electron microscopy (SEM/TEM) is critical for analyzing morphological changes in fungal hyphae treated with phenazine derivatives, revealing structural disruptions like cell wall separation and organelle disintegration .

Q. What are the primary biological activities of N-(3-bromophenyl)phenazine-1-carboxamide and its derivatives?

- Antifungal Activity : Derivatives exhibit potent antifungal effects against Rhizoctonia solani and Botrytis cinerea, with EC₅₀ values comparable to commercial fungicides like carbendazim. For instance, phenazine-1-carboxamide (PCN) shows an EC₅₀ of 108.12 µg/mL against B. cinerea .

- Mechanistic Targets : The compound disrupts fungal cell walls (via β-1,3-glucanase inhibition), cell membranes (lipid oxidation), and mitochondrial function (downregulation of nitrite reductase) .

Advanced Research Questions

Q. How can transcriptomic and molecular docking studies elucidate the mode of action of N-(3-bromophenyl)phenazine-1-carboxamide?

- Transcriptome Analysis : RNA sequencing of treated R. solani identified 6,838 differentially expressed genes (DEGs), including downregulated genes in glucan catabolism (GH10 domain proteins) and ABC transporters. qRT-PCR validation confirmed these trends .

- Reverse Molecular Docking : This technique predicts interactions with fungal targets like glycosyl hydrolases and oxidoreductases. For example, PCN binds to β-1,3-glucanase, reducing enzyme activity to 0.3 U/mg at 700 µg/mL .

Q. What experimental strategies optimize the biosynthesis of phenazine-1-carboxamide derivatives in microbial hosts?

- Quorum Sensing Regulation : In Pseudomonas chlororaphis, PCN production is density-dependent and regulated by phzI/phzR genes via C6-HSL autoinducers. Overexpression of these genes increases PCN yield sixfold .

- Engineered Strains : Statistical experimental designs (e.g., response surface methodology) enhance PCN production in P. chlororaphis HT66 by optimizing carbon/nitrogen ratios and aeration .

Q. How do nanoparticle delivery systems improve the efficacy of phenazine-1-carboxamide derivatives?

- Mesoporous Silica Nanoparticles (MSNs) : Functionalizing MSNs with PCN increases antifungal activity fourfold due to enhanced solubility and targeted release. MSNs with 2–50 nm pores are ideal for loading hydrophobic phenazine derivatives .

- Synergistic Formulations : Combining PCN with metal nanoparticles (e.g., Ag) may further disrupt fungal membranes and reduce mycotoxin synthesis .

Data Contradictions and Resolution

Q. How to address discrepancies in reported EC₅₀ values for phenazine derivatives across studies?

- Standardization : Variations arise from differences in fungal strains, growth media, and assay protocols. For example, B. cinerea EC₅₀ values range from 75–140 µg/mL depending on spore germination vs. mycelial inhibition assays .

- Cross-Validation : Use orthogonal methods like SEM/TEM (to confirm hyphal damage) and enzymatic assays (e.g., β-glucosidase activity) to corroborate bioactivity data .

Tables

Table 1 : Key Enzymatic Targets of N-(3-bromophenyl)phenazine-1-carboxamide in Fungi

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。